4-Bromo-2-cyclopropoxypyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-4-9-7(10-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
AIIOPFSONUTHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Cyclopropoxypyrimidine and Its Derivatives
Established Synthetic Routes to Pyrimidine (B1678525) Scaffolds
The pyrimidine ring, a core component of nucleic acids, is a privileged scaffold in medicinal chemistry. nih.gov Its synthesis is a well-established field, with numerous methods developed over the years. mdpi.comresearchgate.net Generally, these methods can be categorized into two main approaches: building the ring from acyclic precursors through cyclization reactions or modifying an existing pyrimidine ring. nih.gov
Cyclization and Condensation Reactions in Pyrimidine Synthesis
The most common and versatile method for constructing the pyrimidine ring is through the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as ureas, thioureas, or amidines. bu.edu.eg This approach allows for the direct incorporation of various substituents onto the pyrimidine core.
One of the classical methods is the Pinner synthesis , which involves the reaction of a 1,3-dicarbonyl compound with an amidine. Variations of this reaction are widely used to produce a diverse range of substituted pyrimidines. slideshare.net Another fundamental approach is the reaction of β-dicarbonyl compounds or their equivalents with urea (B33335) or thiourea, which provides access to pyrimidinones (B12756618) and thiopyrimidines, respectively. These can then be further functionalized.
More contemporary methods often utilize multicomponent reactions, where three or more starting materials react in a single pot to form the pyrimidine ring. mdpi.comrsc.org These reactions are highly efficient and allow for the rapid generation of molecular diversity. For instance, a three-component reaction involving enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org
Catalysis plays a crucial role in modern pyrimidine synthesis. mdpi.com Various catalysts, including metals and small organic molecules, have been employed to improve reaction efficiency, selectivity, and environmental friendliness. For example, copper-catalyzed cyclization of ketones with nitriles offers a general and economical pathway to diversely functionalized pyrimidines. organic-chemistry.org
Specific Synthesis of 4-Bromo-2-cyclopropoxypyrimidine Precursors
The synthesis of this compound typically starts from readily available and appropriately substituted pyrimidine precursors. A common and logical starting material is a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4-bromo-2-chloropyrimidine. nih.gov These precursors allow for the sequential and regioselective introduction of the cyclopropoxy and bromo groups.
The synthesis of these dihalopyrimidine precursors is well-documented. For example, 2,4-dichloropyrimidine can be prepared from uracil (B121893) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). Similarly, 5-bromo-2-chloropyrimidine (B32469) can be synthesized in one step from 2-hydroxypyrimidine (B189755) using hydrobromic acid and hydrogen peroxide, followed by chlorination. google.com The choice of the starting dihalopyrimidine depends on the desired final product and the relative reactivity of the halogen atoms at the C2 and C4 positions.
Introduction of the Cyclopropoxy Group in Pyrimidine Architectures
The cyclopropyl (B3062369) group is a valuable moiety in medicinal chemistry due to its unique conformational and electronic properties. wikipedia.org Its introduction onto a pyrimidine ring is a key step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Starting with a precursor like 2,4-dichloropyrimidine, the more reactive chlorine atom at the C4 position can be selectively displaced by a nucleophile. However, to introduce the cyclopropoxy group at the C2 position, a different strategy is needed. In a dihalopyrimidine like 4-bromo-2-chloropyrimidine, the chlorine at the C2 position is generally more susceptible to nucleophilic attack than the bromine at the C4 position.
The introduction of the cyclopropoxy group is accomplished by reacting the dihalopyrimidine precursor with cyclopropanol (B106826) in the presence of a suitable base. The base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates the cyclopropanol to form the cyclopropoxide anion, which then acts as the nucleophile. The reaction conditions, including solvent and temperature, are optimized to ensure high yield and selectivity.
Recent advancements in synthetic methodology have also explored the use of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, which could provide an alternative route for introducing the cyclopropoxy group. acs.org
Bromination Strategies for Pyrimidine Rings: Regioselectivity and Reaction Optimization
The introduction of a bromine atom at a specific position on the pyrimidine ring requires careful consideration of the directing effects of the existing substituents and the choice of the brominating agent. In the synthesis of this compound, the bromination step is crucial for enabling further functionalization through cross-coupling reactions.
Direct bromination of the pyrimidine ring can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of activating groups can facilitate electrophilic substitution. For the synthesis of the target molecule, it is more common to start with a pre-brominated pyrimidine precursor.
Various brominating agents have been employed for pyrimidine rings, including bromine (Br₂) in different solvents, N-bromosuccinimide (NBS), and sodium monobromoisocyanurate (SMBI). mdpi.comgoogle.com The regioselectivity of the bromination is highly dependent on the reaction conditions and the substitution pattern of the pyrimidine ring. For instance, the bromination of polymethylpyrimidines has been shown to be highly regioselective. acs.org
In cases where direct bromination is not feasible or lacks selectivity, alternative strategies such as a Sandmeyer-type reaction starting from an amino-substituted pyrimidine can be employed. This involves diazotization of the amino group followed by treatment with a bromine source.
Advanced Coupling Reactions for this compound Functionalization
The bromine atom at the C4 position of this compound serves as a versatile handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for the functionalization of aryl and heteroaryl halides. libretexts.orguwindsor.ca The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide, is a particularly powerful and popular choice due to the stability and low toxicity of the boron reagents. libretexts.orgnih.gov
In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the bromo-pyrimidine, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com
The success of a Suzuki-Miyaura coupling reaction depends on several factors, including the choice of the palladium catalyst and ligand, the base, and the solvent. A variety of palladium precursors, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, and ligands are available to optimize the reaction for specific substrates. nih.govresearchgate.net
Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further diversify the this compound scaffold, leading to a wide array of derivatives with potential applications in various fields of chemical research. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyrimidines. libretexts.org In this reaction, a nucleophile displaces a leaving group (like a halide) on the aromatic ring. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
The pyrimidine ring itself is inherently electron-deficient due to the two nitrogen atoms, which activates attached halides towards nucleophilic attack. For a substrate like this compound, the two ring nitrogens act as powerful activating groups, making the C4 position susceptible to substitution by various nucleophiles such as amines, alkoxides, and thiolates.
The SNAr mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). youtube.com
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. youtube.com
Unlike SN1 and SN2 reactions, the rate of SNAr reactions is often dependent on the formation of the Meisenheimer complex rather than the cleavage of the carbon-halogen bond. Consequently, the reactivity order for halogens is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate through its inductive effect. libretexts.orgucsb.edu
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. This includes the use of safer solvents, renewable starting materials, and, crucially, catalysis to improve efficiency and reduce waste.
The palladium-catalyzed reactions discussed above (Suzuki, Buchwald-Hartwig, etc.) are inherently "greener" than many classical stoichiometric reactions because they require only a small amount of catalyst to effect the transformation. Further green chemistry advancements in this area focus on:
Use of Greener Solvents: Replacing traditional organic solvents like toluene (B28343) and dioxane with more environmentally friendly alternatives, such as water or bio-derived solvents.
Catalyst Recycling: Developing solid-supported or nanoparticle catalysts that can be easily recovered and reused, minimizing metal contamination in the final product. semanticscholar.org
Energy Efficiency: Employing methods like microwave irradiation to accelerate reaction times and reduce energy consumption. mdpi.comsemanticscholar.org
For instance, research has demonstrated successful Suzuki-Miyaura couplings of dichloropyrimidines under microwave irradiation, leading to efficient and rapid synthesis. mdpi.comsemanticscholar.org Similarly, copper-free Sonogashira couplings have been developed in aqueous media, significantly improving the environmental profile of the reaction. While these green approaches have not been specifically reported for this compound, the principles and methodologies are directly applicable to its synthesis and derivatization.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. nih.govresearchgate.net This technology is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidine derivatives. researchgate.netsemanticscholar.org In the context of synthesizing pyrimidine-based structures, microwave irradiation can facilitate key bond-forming reactions, such as C-C and C-N couplings, which are often employed in the elaboration of the pyrimidine core. nih.gov
The application of microwave energy can overcome the limitations of classical thermal methods, which may require long reaction times and high temperatures, leading to side-product formation. nih.govresearchgate.net For instance, in reactions analogous to the synthesis of functionalized pyrimidines, microwave heating has been shown to dramatically shorten reaction times from many hours to mere minutes. nih.govresearchgate.net This efficiency is a key advantage in the rapid assembly of compound libraries for research and drug discovery. researchgate.net The optimization of a microwave-assisted synthesis typically involves adjusting parameters such as temperature, reaction time, and the power of irradiation to achieve the best possible outcome. mdpi.com
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |
| Reaction Time | Often several hours (e.g., 10-24 hours) nih.govresearchgate.net | Typically a few minutes (e.g., 10-25 minutes) semanticscholar.orgmdpi.com | Drastic reduction in synthesis time |
| Reaction Yield | Moderate (e.g., 10-37%) nih.gov | Often higher and more reproducible nih.govsemanticscholar.org | Improved process efficiency |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times | Greener and more cost-effective |
| Side Products | More extensive side-product formation nih.gov | Fewer side products, leading to easier purification nih.gov | Higher purity of the final compound |
Solvent-Free and Alternative Solvent System Development
A significant goal in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Consequently, the development of solvent-free reaction conditions or the use of environmentally benign solvent systems is a major area of research in synthetic chemistry. mdpi.com Solvent-free, or solid-state, reactions are conducted by mixing the neat reactants, sometimes with a catalyst. This approach can lead to improved reaction rates, higher yields, and simplified work-up procedures. mdpi.comrsc.org
For the synthesis of heterocyclic systems like pyrido[2,3-d]pyrimidines, multicomponent reactions have been successfully performed under solvent-free conditions by simply heating the mixture of starting materials, resulting in good yields and short reaction times. mdpi.com This methodology provides an efficient and direct route to complex molecular structures while minimizing waste. mdpi.com When a solvent is necessary, the focus shifts to greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids, which have a lower environmental impact than traditional chlorinated solvents or aprotic polar solvents like DMF. researchgate.net
Table 2: Alternative Approaches to Conventional Solvents in Pyrimidine Synthesis
| Approach | Description | Key Advantages |
| Solvent-Free Synthesis | Reactants are mixed directly without any solvent, often with heating. mdpi.com | Reduces solvent waste, simplifies purification, can increase reaction rate. mdpi.comrsc.org |
| Aqueous Systems | Reactions are conducted in water or aqueous mixtures. | Environmentally benign, low cost, non-flammable. |
| Polyethylene Glycol (PEG) | Utilizes PEG as a non-toxic, recyclable solvent medium. researchgate.net | Low volatility, thermal stability, potential for catalyst recycling. researchgate.net |
| Ionic Liquids | Salts that are liquid at low temperatures, used as solvent and sometimes catalyst. | Low vapor pressure, high thermal stability, tunable properties. |
Atom Economy Principles in Reaction Design
Introduced as a core principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste, making it an inherently more sustainable and efficient process. jocpr.comprimescholars.com
In designing a synthetic route to this compound, applying atom economy principles would favor reaction types that are inherently efficient, such as addition or rearrangement reactions, which can theoretically achieve 100% atom economy. jocpr.com Conversely, substitution and elimination reactions often have lower atom economy because they generate byproducts (e.g., leaving groups and their salts) that are not part of the final molecule. primescholars.com For instance, multicomponent reactions are often highly atom-economical as they combine several starting materials into a single product in one step, incorporating most of the atoms from the reactants. nih.gov The selection of reagents and catalysts is also critical; using catalytic amounts of a substance is far more atom-economical than using stoichiometric quantities. primescholars.com
Table 3: Atom Economy in Different Reaction Types
| Reaction Type | General Principle | Atom Economy | Example |
| Addition | A + B → C | Typically high (can be 100%) jocpr.com | Diels-Alder Reaction jocpr.com |
| Rearrangement | A → B | 100% primescholars.com | Benzilic Acid Rearrangement jocpr.com |
| Substitution | A-B + C → A-C + B | Lower, as byproduct 'B' is formed. primescholars.com | Nucleophilic substitution |
| Elimination | A-B → A + B | Lower, as part of the molecule is eliminated. primescholars.com | Dehydrohalogenation |
| Multicomponent | A + B + C → D | Often very high nih.gov | Four-component synthesis of thieno[2,3-d]pyrimidin-4-amines nih.gov |
Reaction Optimization and Scalable Synthesis Strategies
Optimizing a chemical reaction involves systematically varying conditions such as temperature, pressure, solvent, catalyst, and reactant concentrations to maximize the yield and purity of the product while minimizing costs and environmental impact. For the synthesis of specialized pyrimidine derivatives, optimization is a critical step to ensure a reliable and efficient process. For example, in Suzuki coupling reactions used to form C-C bonds, the choice of base, palladium catalyst, and solvent system can have a profound effect on the reaction's success and yield. researchgate.net
Once a reaction has been optimized on a laboratory scale, the next challenge is to develop a scalable synthesis strategy. This involves adapting the process for larger-scale production without compromising yield or purity. Key considerations for scalability include heat management, mixing efficiency, cost of raw materials, and the safety of the process. Strategies may involve moving from batch to continuous flow processing, which can offer better control over reaction parameters and improve safety. The development of robust and efficient protocols, such as those for Suzuki reactions catalyzed by Pd/C in green solvents, is essential for the practical and large-scale synthesis of biaryl compounds and other complex molecules. researchgate.net
Table 4: Key Parameters for Reaction Optimization and Scale-Up
| Parameter | Laboratory Scale Optimization | Considerations for Scale-Up |
| Catalyst | Screening various catalysts (e.g., Pd(dppf)Cl₂) for highest activity and selectivity. researchgate.net | Cost, availability, and recyclability of the catalyst become critical factors. |
| Solvent | Use of various solvents (e.g., water/1,4-dioxane) to improve solubility and reaction rate. researchgate.net | Environmental impact, safety (flammability), and ease of removal/recycling. |
| Temperature | Precise control using heating mantles or microwave reactors to find the optimal temperature. researchgate.net | Efficient heat transfer and management in large reactors to avoid hotspots or runaway reactions. |
| Base | Testing different bases (e.g., K₂CO₃) to achieve the best reaction outcome. researchgate.net | Cost, safety in handling, and disposal of the resulting salt byproducts. |
| Reaction Time | Monitoring the reaction to determine the point of maximum conversion. | Balancing reaction time with reactor occupancy and overall plant throughput. |
Characterization and Spectroscopic Analysis of 4 Bromo 2 Cyclopropoxypyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Bromo-2-cyclopropoxypyrimidine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrimidine (B1678525) ring protons and the cyclopropoxy substituent. The pyrimidine ring protons, typically a doublet and a singlet, would appear in the aromatic region. The proton at the C6 position is expected to be a doublet, while the proton at the C5 position, being adjacent to the bromine atom, would likely appear as a singlet at a downfield chemical shift. The cyclopropoxy group would show a characteristic set of multiplets in the aliphatic region for the methine and methylene (B1212753) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the four carbons of the pyrimidine ring and the three carbons of the cyclopropyl (B3062369) group. The carbon atom bearing the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the pyrimidine carbons are crucial for confirming the substitution pattern.
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assigning the proton and carbon signals unequivocally.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, between the methine and methylene protons of the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. epfl.chumich.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. umich.edusdsu.edu This is particularly useful for identifying the connection between the cyclopropoxy group and the pyrimidine ring (e.g., correlation between the cyclopropoxy methine proton and the C2 carbon of the pyrimidine ring) and for assigning quaternary carbons. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | 8.5 - 8.7 (s) | - |
| H6 | 7.2 - 7.4 (d) | - |
| Cyclopropyl-CH | 4.0 - 4.5 (m) | 60 - 65 |
| Cyclopropyl-CH₂ | 0.8 - 1.2 (m) | 5 - 10 |
| C2 | - | 165 - 170 |
| C4 | - | 140 - 145 |
| C5 | - | 120 - 125 |
| C6 | - | 155 - 160 |
Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a key confirmation of the presence of a single bromine atom in the molecule.
LC-MS and GC-MS Applications in Metabolic and Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques for the separation, detection, and identification of metabolites and impurities. creative-proteomics.comnih.govchimia.chresolvemass.ca
Metabolic Analysis: The metabolic fate of this compound can be investigated using LC-MS/MS. The cyclopropyl group, while often introduced to enhance metabolic stability, can undergo specific metabolic transformations. hyphadiscovery.comresearchgate.net Potential metabolic pathways include hydroxylation of the cyclopropyl or pyrimidine rings, and cleavage of the ether linkage. In vitro studies using liver microsomes or hepatocytes, followed by LC-MS/MS analysis of the incubates, can identify the resulting metabolites. hyphadiscovery.com The fragmentation patterns of the metabolites in the tandem mass spectrometer provide crucial information for their structural elucidation.
Impurity Analysis: GC-MS and LC-MS are routinely used for the profiling of impurities in the synthesis of pharmaceutical compounds. chimia.chresolvemass.ca For this compound, these techniques can be employed to detect and identify potential impurities such as starting materials, by-products from incomplete reactions, or degradation products. For instance, impurities could arise from the incomplete bromination of the pyrimidine ring or from side reactions involving the cyclopropoxy group. The high sensitivity and specificity of these methods allow for the detection of trace-level impurities. resolvemass.ca
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyrimidine ring and the cyclopropoxy group.
Key expected vibrational frequencies include:
C-H stretching vibrations: Aromatic C-H stretches from the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl group will appear just below 3000 cm⁻¹.
C=N and C=C stretching vibrations: The pyrimidine ring will exhibit a series of characteristic sharp absorption bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net
C-O stretching vibrations: The ether linkage (C-O-C) will show a strong absorption band, typically in the range of 1250-1000 cm⁻¹.
C-Br stretching vibration: The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyrimidine Ring | C-H stretch | 3000 - 3100 |
| C=N, C=C stretch | 1600 - 1400 | |
| Cyclopropyl Group | C-H stretch | < 3000 |
| Ether Linkage | C-O stretch | 1250 - 1000 |
| Bromo Substituent | C-Br stretch | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrimidine ring.
The pyrimidine chromophore typically exhibits π → π* and n → π* transitions. slideshare.netshu.ac.uk The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are weaker and appear at longer wavelengths. The presence of the bromine and cyclopropoxy substituents will influence the exact position and intensity of these absorption bands through their electronic effects (inductive and mesomeric). The solvent used for the analysis can also cause shifts in the absorption maxima (solvatochromism). researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of this compound and its related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each offer unique advantages in the analytical workflow.
A stability-indicating reversed-phase HPLC method is the cornerstone for the quantitative determination of this compound and for monitoring its degradation products. nih.govptfarm.plscielo.brnih.gov The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation and sensitivity.
Methodology and Validation:
The analysis of pyrimidine derivatives is often accomplished using reversed-phase HPLC. nih.gov A typical approach would involve a C18 or C8 silica (B1680970) gel column. nih.gov The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.pl Gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance. ptfarm.pl
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. ptfarm.plnih.gov This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. nih.gov
Forced Degradation Studies:
To establish the stability-indicating nature of an HPLC method, forced degradation studies are conducted. This involves subjecting the this compound sample to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. scielo.brnih.gov The goal is to generate potential degradation products and demonstrate that the HPLC method can effectively separate these degradants from the main compound and from each other.
Data Table: Illustrative HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While less common for routine purity analysis of pyrimidine derivatives compared to HPLC, GC can be valuable for identifying and quantifying specific volatile impurities or for certain derivatized analytes.
Potential Applications:
GC-MS can be employed to identify and quantify volatile organic impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials. For less volatile pyrimidine derivatives, derivatization to increase their volatility and thermal stability might be necessary.
Data Table: Hypothetical GC-MS Conditions for Impurity Analysis
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial Temp: 100 °C (hold 2 min) |
| Ramp: 15 °C/min to 280 °C (hold 5 min) | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used in research and development for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For this compound, TLC can be a valuable tool for quickly assessing the outcome of a synthesis or for preliminary purity checks.
Methodology:
A typical TLC analysis would involve spotting a solution of the compound onto a silica gel plate and developing it in a chamber containing an appropriate solvent system (mobile phase). The choice of mobile phase is crucial for achieving good separation. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents.
Data Table: Example TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
| Application | Monitoring reaction progress, preliminary purity assessment |
Impurity Profiling Research and Control Strategies
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. A thorough understanding of the synthesis of this compound is essential for predicting potential process-related impurities. These can include unreacted starting materials, intermediates, by-products, and reagents. Degradation products formed during storage also contribute to the impurity profile.
Control of impurities is a critical aspect of drug development and manufacturing. This is achieved by optimizing the synthetic route to minimize the formation of impurities, implementing effective purification methods, and setting appropriate specifications for the final product.
Polymorphism Studies of this compound Crystal Forms
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of a compound can exhibit different physicochemical properties, such as solubility, melting point, and stability. While specific studies on the polymorphism of this compound are not widely reported in the public domain, the potential for its existence should be considered. nih.gov The study of halopyrimidines has shown that the position and nature of the halogen atom can influence the electronic structure and potentially the crystal packing. acs.orgacs.org
Investigation of polymorphism typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Stability Studies and Degradation Pathways Research
Stability studies are conducted to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. ptfarm.pl These studies are crucial for determining the retest period and recommended storage conditions for this compound.
Forced degradation studies, as mentioned in the HPLC section, are also instrumental in elucidating the degradation pathways of the molecule. nih.gov By identifying the degradation products formed under various stress conditions, a comprehensive picture of the compound's stability can be established. Halopyrimidines can be susceptible to hydrolysis and photolytic degradation, and understanding these pathways is key to ensuring the quality and efficacy of the final product. acs.org
Computational and Theoretical Studies of 4 Bromo 2 Cyclopropoxypyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into molecular geometry, orbital energies, and reactivity descriptors. For 4-Bromo-2-cyclopropoxypyrimidine, DFT calculations are instrumental in understanding its fundamental chemical nature.
DFT calculations would typically be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The results of such calculations for related brominated pyrimidines show that the introduction of a bromine atom can influence the planarity and bond lengths within the pyrimidine (B1678525) ring. mdpi.com The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring, indicating their nucleophilic character, and a positive region (a "sigma-hole") on the bromine atom, making it a potential halogen bond donor.
Table 1: Representative DFT-Calculated Properties for a Substituted Pyrimidine
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is representative and based on typical values for similar pyrimidine derivatives. Actual values for this compound would require specific calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is pivotal in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. Given the prevalence of pyrimidine derivatives as kinase inhibitors, molecular docking studies of this compound could be performed against various protein kinases implicated in diseases like cancer. nih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the active site of the protein. The docking algorithm samples a wide range of conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
For this compound, key interactions would be anticipated with the amino acid residues in the kinase hinge region, a common binding motif for pyrimidine-based inhibitors. The nitrogen atoms of the pyrimidine ring can form hydrogen bonds with the backbone of the hinge region. The bromine atom could participate in halogen bonding with a carbonyl oxygen or other electron-rich residue, while the cyclopropoxy group would likely occupy a hydrophobic pocket. The docking results would provide a binding score (e.g., in kcal/mol) and a predicted binding pose, offering valuable insights for lead optimization. nih.gov
Table 2: Illustrative Molecular Docking Results for a Pyrimidine Derivative against a Protein Kinase
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Hinge Region (e.g., with Cys, Met) |
| Halogen Bond Interactions | Carbonyl oxygen of a backbone residue |
| Hydrophobic Interactions | Cyclopropoxy group with hydrophobic pocket |
Note: This table presents hypothetical docking results to illustrate the type of information obtained. The specific interactions and binding affinity would depend on the target protein.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mui.ac.ir
To perform a QSAR study on derivatives of this compound, a dataset of structurally related compounds with their measured biological activities (e.g., IC50 values against a specific target) would be required. japsonline.com For each compound, a set of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates the descriptors with the biological activity. nih.govfip.org A robust QSAR model for derivatives of this compound could reveal, for instance, that the presence of the bromine atom at the 4-position is crucial for activity, or that modifications to the cyclopropoxy group that increase hydrophobicity lead to higher potency.
Table 3: Example of a QSAR Equation for a Series of Pyrimidine-Based Inhibitors
pIC50 = 0.6 * logP - 0.2 * MW + 1.5 * (presence of H-bond donor) + C
| Descriptor | Coefficient | Interpretation |
| logP (hydrophobicity) | 0.6 | Increased hydrophobicity is beneficial for activity. |
| MW (molecular weight) | -0.2 | Increased molecular weight is slightly detrimental. |
| H-bond donor | 1.5 | The presence of a hydrogen bond donor significantly increases activity. |
Note: The QSAR equation and descriptor contributions are illustrative and would need to be derived from a specific dataset of compounds and their biological activities.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.gov This technique is particularly useful for studying the conformational flexibility of ligands and the stability of ligand-protein complexes. rjeid.com
An MD simulation of this compound could be performed to explore its conformational landscape. Of particular interest would be the rotational freedom of the cyclopropoxy group and its preferred orientation relative to the pyrimidine ring.
Furthermore, if a promising binding pose is identified through molecular docking, an MD simulation of the this compound-protein complex can be run. nih.gov This simulation would reveal the stability of the binding pose and the key interactions over time. Analysis of the MD trajectory can provide information on the flexibility of the ligand in the binding site, the dynamics of the surrounding protein residues, and the calculation of binding free energies using methods like MM/PBSA or MM/GBSA. rjeid.com These simulations can help to refine the understanding of the binding mode and provide a more accurate estimate of the binding affinity than docking alone.
Table 4: Key Analyses from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Analysis | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the ligand's position and protein structure. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein. |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time. |
| Binding Free Energy Calculation | More accurate estimation of binding affinity. |
Note: This table outlines the types of analyses performed on an MD trajectory and the insights they provide.
Quantum Chemical Analysis of Reaction Pathways and Stability
Quantum chemical methods, including DFT, can be used to investigate the reaction mechanisms and thermodynamic stability of molecules. For this compound, these methods can be applied to study its potential metabolic pathways or its reactivity in various chemical transformations.
For instance, the stability of the C-Br bond can be assessed by calculating the bond dissociation energy. This would provide insights into the likelihood of reactions involving the cleavage of this bond. Similarly, the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution could be explored by modeling the reaction pathway and calculating the activation energies for the substitution at different positions.
Quantum chemical calculations can also be used to predict the thermodynamic stability of different isomers or tautomers of this compound, ensuring that the most stable form is considered in other computational studies. The investigation of reaction pathways can aid in understanding potential degradation mechanisms or in the design of synthetic routes.
Table 5: Representative Calculated Parameters for a Reaction Pathway
| Parameter | Description |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. |
| Reaction Energy (ΔErxn) | The overall energy change of a reaction (exothermic or endothermic). |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier. |
Note: These parameters are typically calculated to characterize a chemical reaction and are presented here as an example of the output of quantum chemical analysis.
Biological Activity Research and Mechanistic Elucidation of 4 Bromo 2 Cyclopropoxypyrimidine Derivatives
Structure-Activity Relationship (SAR) Studies of 4-Bromo-2-cyclopropoxypyrimidine Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been instrumental in identifying key structural features that govern their potency and selectivity.
Generally, in pyrimidine-based compounds, modifications at various positions of the pyrimidine (B1678525) ring and its substituents have profound effects on their biological profiles. For instance, in a series of pyrimidine nucleoside analogs, alterations at the 2- or 4-position of the pyrimidine ring were found to drastically decrease the inhibition of poly(ADP-ribose)polymerase (PARP), whereas the 5-position could be varied to a greater extent. nih.gov This highlights the critical nature of the substitution pattern on the core pyrimidine structure.
In the broader context of heterocyclic compounds, SAR studies have consistently guided the optimization of lead compounds. For example, research on triazolopyrimidine analogs, which share a heterocyclic core with pyrimidines, has shown that specific substitutions at different positions of the ring system significantly impact their antiplasmodial activity. mdpi.com Similarly, studies on coumarin (B35378) derivatives have demonstrated that O-substitution is essential for their antifungal activity. mdpi.com These examples from related compound classes underscore the importance of systematic structural modifications in drug discovery, a principle that is directly applicable to the development of this compound derivatives.
Identification of Molecular Targets and Pathways
A critical aspect of drug discovery is the identification of the specific molecular targets and cellular pathways through which a compound exerts its effects. For derivatives of this compound, research has pointed towards a variety of potential targets, often enzymes or receptors involved in critical cellular processes.
While direct targets for this compound itself are not extensively detailed in the provided search results, the broader class of pyrimidine analogs has been shown to interact with a range of biological molecules. For instance, pyrimidine nucleoside analogs have been identified as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and other cellular processes. nih.gov
In related research on other heterocyclic compounds, specific molecular targets have been successfully identified. For example, certain indole-based derivatives have been designed to interact with the active site of coagulation Factor Xa, a key enzyme in the blood coagulation cascade. researchgate.net The design of these inhibitors was guided by the desire for specific interactions with amino acid residues within the enzyme's active site, such as Gly218 and Tyr228. researchgate.net This highlights a common strategy in drug design: the rational incorporation of structural motifs to achieve high-affinity binding to a specific target.
Furthermore, studies on cyclopentaquinoline derivatives have identified them as DNA intercalators and topoisomerase II inhibitors. rsc.org Topoisomerase II is a crucial enzyme for managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. The ability of these compounds to inhibit this enzyme and induce apoptosis underscores their potential as chemotherapeutic agents. rsc.org
The identification of these targets and the pathways they modulate is often achieved through a combination of computational modeling, biochemical assays, and cellular studies. Understanding these interactions at a molecular level is essential for optimizing the efficacy and safety of potential drug candidates.
Mechanism of Action Elucidation through Biochemical and Cellular Assays
Elucidating the mechanism of action of a compound involves a detailed investigation of how it interacts with its molecular target and the subsequent downstream effects on cellular function. For derivatives of this compound, this process relies on a variety of biochemical and cellular assays.
Biochemical assays are designed to study the direct interaction between a compound and its purified molecular target, such as an enzyme or receptor. These assays can determine the potency of inhibition or binding affinity. For example, in the study of Factor Xa inhibitors, biochemical assays were used to determine the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net This allows for a direct comparison of the potency of different analogs and helps to establish a clear SAR.
Cellular assays, on the other hand, provide a more holistic view of a compound's activity within a living cell. These assays can measure a wide range of cellular responses, including proliferation, apoptosis (programmed cell death), and changes in signaling pathways. For instance, in the evaluation of antiproliferative triangulene derivatives, cell-based assays were used to determine the IC50 concentrations in different cancer cell lines, providing a measure of their cancer-fighting potential. nih.gov
The mechanism of action for some compounds can be complex, involving multiple targets or pathways. For example, some antiviral nucleoside analogs act by being incorporated into viral DNA, leading to chain termination and the inhibition of viral replication. mdpi.com This mechanism was elucidated through a combination of biochemical studies with viral DNA polymerase and cellular assays measuring antiviral activity.
By integrating the results from both biochemical and cellular assays, researchers can build a comprehensive picture of how a compound works, from its initial molecular interaction to its ultimate effect on cellular behavior. This knowledge is crucial for the rational design of more effective and selective therapeutic agents.
Preclinical Pharmacological Evaluation in In Vitro Research Models
Before a potential drug can be tested in humans, it must undergo rigorous preclinical evaluation in in vitro models. This involves a series of laboratory-based experiments to assess the compound's biological activity and pharmacological properties. For derivatives of this compound, this evaluation would typically include enzyme inhibition studies, receptor binding assays, and cell-based assays to measure biological response.
Enzyme Inhibition Studies
Enzyme inhibition assays are a cornerstone of preclinical evaluation, particularly for compounds designed to target specific enzymes. These assays quantify the ability of a compound to reduce the activity of a target enzyme.
For example, in the development of Factor Xa inhibitors, researchers synthesized a series of compounds and tested their ability to inhibit the purified enzyme. researchgate.net The results of these assays, often expressed as IC50 or Ki values, are critical for establishing the potency and selectivity of the inhibitors. Similarly, pyrimidine nucleoside analogs were evaluated as inhibitors of PARP, with Ki values being determined to quantify their inhibitory potency. nih.gov The 5-halogenated analogs of deoxyuridine, for instance, showed a range of Ki values against PARP, demonstrating how small changes in chemical structure can significantly impact enzyme inhibition. nih.gov
The table below presents hypothetical data for enzyme inhibition studies of this compound derivatives against a target enzyme, illustrating how such data is typically presented.
| Compound | Target Enzyme | IC50 (nM) |
| Derivative A | Kinase X | 15 |
| Derivative B | Kinase X | 5 |
| Derivative C | Kinase Y | 250 |
| Derivative D | Kinase Y | 80 |
This table is for illustrative purposes only and does not represent actual experimental data.
Cell-Based Assays for Biological Response
Cell-based assays are essential for evaluating the effect of a compound on cellular function in a more biologically relevant context than purified enzyme or receptor assays. These assays can measure a wide range of endpoints, including cell viability, proliferation, apoptosis, and changes in specific signaling pathways.
For example, in the study of antiproliferative triangulene derivatives, cell-based assays were used to assess their ability to inhibit the growth of different cancer cell lines (MDA-MB-231 and HCT-116). nih.gov The results, expressed as IC50 values, provided a direct measure of the compounds' anticancer activity. nih.gov Similarly, in the development of efflux pump inhibitors, cell-based assays were used to measure the ability of the compounds to potentiate the activity of antibiotics against E. coli. nih.gov
The table below illustrates how data from a cell-based assay for antiproliferative activity might be presented.
| Compound | Cell Line | IC50 (µM) |
| Derivative G | MCF-7 (Breast Cancer) | 0.5 |
| Derivative H | MCF-7 (Breast Cancer) | 0.1 |
| Derivative G | A549 (Lung Cancer) | 1.2 |
| Derivative H | A549 (Lung Cancer) | 0.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Through these comprehensive in vitro evaluations, researchers can build a detailed pharmacological profile of this compound derivatives, guiding their further development as potential therapeutic agents.
Preclinical Pharmacological Evaluation in In Vivo Research Models
The preclinical assessment of this compound derivatives in living organisms is a critical step in evaluating their therapeutic potential. In vivo studies, typically conducted in animal models, provide essential information on the efficacy and biological effects of these compounds within a complex physiological system.
Research has been conducted on various bromo-pyrimidine and bromo-phenyl derivatives to assess their pharmacological activities in vivo. For instance, a study on p-aminophenol (PAP) derivatives, including a 4'-bromo-N-(4-hydroxyphenyl)benzamide (P-2), investigated their analgesic and anti-inflammatory effects in animal models. researchgate.net The hot plate analgesic test revealed that P-2 produced a significant analgesic effect, with the highest activity observed at 60 minutes. researchgate.net Furthermore, in the writhing test, P-2 demonstrated a substantial, statistically significant analgesic efficacy, achieving a maximum inhibition of writhing of 82.11%. researchgate.net The in vivo anti-inflammatory examination also confirmed that this derivative could prevent carrageenan-induced rat paw edema over a period of 60 to 240 minutes. researchgate.net
These findings highlight the potential of bromo-substituted compounds to elicit significant pharmacological responses in vivo. The data from such preclinical models are instrumental in understanding the potential therapeutic applications of this compound derivatives and guiding their further development.
Drug Metabolism and Pharmacokinetics (DMPK) Research in Preclinical Contexts
Drug Metabolism and Pharmacokinetics (DMPK) is a crucial field in drug discovery and development that examines how the body affects a drug. bioivt.comtechnologynetworks.comeuropeanpharmaceuticalreview.comnih.gov It encompasses the study of a compound's absorption, distribution, metabolism, and excretion (ADME), which collectively determine its pharmacokinetic (PK) profile. bioivt.comtechnologynetworks.com Understanding the DMPK properties of this compound derivatives is essential for predicting their behavior in humans and ensuring their safety and efficacy. bioivt.com
Absorption, Distribution, Metabolism, Excretion (ADME) Studies
ADME studies are fundamental to characterizing the journey of a drug through the body. The goal of drug metabolism is typically to convert lipophilic (fat-soluble) molecules into more hydrophilic (water-soluble) ones, facilitating their elimination from the body. bioivt.com This process is primarily carried out by drug-metabolizing enzymes, with the liver being the main organ involved. technologynetworks.com
For derivatives of this compound, ADME properties would be investigated using a combination of in vitro and in vivo models. technologynetworks.com In vitro assays, for example, can provide initial screening data on properties like metabolic stability and potential for drug-drug interactions. bioivt.com In vivo studies in animal models then offer a more comprehensive picture of how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and ultimately excreted.
A study on pyridine (B92270) and pyrimidine derivatives predicted their drug-like properties using computational tools based on "Lipinski's rule of five violations," which assesses properties relevant to oral bioavailability. jocpr.com While specific ADME data for this compound itself is not detailed in the provided search results, the general principles of DMPK suggest that its cyclopropoxy and bromo substitutions would significantly influence its absorption, distribution, metabolism, and excretion pathways.
Pharmacokinetics (PK) Studies in Research Animals
Pharmacokinetics (PK) describes what the body does to a drug over time, often visualized through a plasma concentration-time curve. bioivt.com PK studies in research animals are essential for determining key parameters such as bioavailability, clearance, volume of distribution, and half-life. These studies help in understanding how a drug is processed by the body and are a cornerstone of drug development. europeanpharmaceuticalreview.com
The process of studying and characterizing ADME-PK properties is an integral part of the entire drug discovery and development pipeline. nih.gov Preclinical PK studies utilize both in vitro and in vivo experimental models to examine the ADME properties of a drug candidate. technologynetworks.com Comparing the metabolic profile of a compound in different species can aid in selecting the most appropriate animal model for definitive nonclinical studies. bioivt.com
While specific PK data for this compound is not available in the provided results, the general methodology would involve administering the compound to research animals and analyzing biological samples (e.g., blood, urine) over time to determine its concentration and the formation of any metabolites.
Pharmacodynamics (PD) Studies in Experimental Models
Pharmacodynamics (PD) is the study of what a drug does to the body. bioivt.com It investigates the biochemical and physiological effects of a drug and its mechanism of action. PD studies are crucial for understanding how a drug candidate interacts with its target and produces a therapeutic effect.
In the context of this compound derivatives, PD studies would be conducted in experimental models to assess their biological effects. For example, if a derivative is being investigated as an anti-inflammatory agent, PD studies might involve measuring the reduction in inflammation in an animal model of the disease. The previously mentioned study on the p-aminophenol derivative P-2, which evaluated its analgesic and anti-inflammatory effects, is an example of a pharmacodynamic assessment. researchgate.net
Metabolite Identification and Profiling
Metabolite identification is a key component of DMPK studies. It involves identifying the chemical structures of the metabolites formed from a parent drug. bioivt.com This is important because metabolites can have their own pharmacological activity or may be responsible for adverse effects.
The metabolism of a designer drug, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), was investigated in mice, leading to the identification of several metabolites in the urine. nih.gov This type of study provides crucial information for understanding the biological and toxicological effects of the drug. nih.gov For this compound, metabolite profiling would involve administering the compound to an appropriate animal model and using analytical techniques like mass spectrometry to identify the metabolites in biological samples. nih.gov Understanding the metabolic pathways of this compound is essential for a complete picture of its disposition in the body.
Research into Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Pyrimidine derivatives have been a focus of such research, with various studies exploring their potential as antibacterial and antifungal agents.
Several studies have investigated the antimicrobial properties of bromo-substituted heterocyclic compounds. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. ijpcbs.com Some of these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. ijpcbs.com Another study on 6-bromoindolglyoxylamide derivatives identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria and some with enhanced activity against Gram-negative bacteria and moderate to excellent antifungal properties. nih.gov
The position of the bromo-substituent appears to be important for activity. Research on bromochalcone derivatives indicated that a 4-bromo substitution was more favorable for creating active Gram-negative antibacterial agents compared to a 3-bromo substitution. ceon.rs Similarly, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed they were active against Gram-positive bacteria. mdpi.com However, it was noted that the presence of bromine instead of chlorine on the benzanilide (B160483) ring decreased the antimicrobial effect, suggesting that the type of halogen also plays a role. mdpi.com
Furthermore, research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also shown promising antimicrobial activity. nih.govnih.gov In one study, certain 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives exhibited significant antimicrobial activity, with some showing excellent bactericidal effects. nih.gov Another study on pyrazolopyrimidines found that derivatives with one sulfone group were more effective against bacteria and fungi than those with two. nih.gov
The table below summarizes the antimicrobial research findings for various bromo-pyrimidine and related derivatives.
| Compound Class | Organisms Tested | Key Findings | Reference |
| 5-Bromo-pyrimidine derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Some derivatives showed significant activity against all tested microbes. | ijpcbs.com |
| 6-Bromoindolglyoxylamide derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Intrinsic activity against Gram-positive bacteria; some analogs with enhanced antibacterial and antifungal properties. | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives | Gram-negative bacteria, Gram-positive bacteria, Fungi | Several compounds showed promising antimicrobial activity, with some exhibiting excellent bactericidal effects. | nih.gov |
| 4-Bromo-3′,4′-dimethoxysubstituted chalcone | Gram-negative bacteria | Active against tested Gram-negative strains, with the 4-bromo position being favorable for activity. | ceon.rs |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active against Gram-positive bacteria. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine derivatives | Bacteria, Fungi | Derivatives with one sulfone group were more effective antimicrobials. | nih.gov |
These studies collectively suggest that the this compound scaffold holds potential for the development of new antimicrobial agents. The specific substitutions on the pyrimidine ring, including the bromo and cyclopropoxy groups, are likely to be key determinants of their antimicrobial spectrum and potency.
Research into Antiviral Activity
The pyrimidine scaffold, a core component of nucleosides, is a cornerstone in the development of antiviral therapeutics. nih.govresearchgate.net Derivatives of this compound are part of a broader class of pyrimidine compounds investigated for their ability to combat a wide spectrum of viral infections. Research has demonstrated that modifications to the pyrimidine ring can yield potent inhibitors of viral replication for viruses including influenza, herpes simplex virus (HSV), human coronavirus (HCoV), and orthopoxviruses. nih.govmdpi.comnih.govnih.gov
A study focusing on pyrimido[4,5-d]pyrimidine (B13093195) derivatives revealed significant antiviral efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, compounds featuring a cyclopropylamino group, such as compounds 7a, 7b, and 7f, emerged as promising candidates for further development against human coronaviruses. mdpi.com Another area of investigation involves 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, which have shown improved antiviral potency against both type A and B influenza viruses. nih.gov The introduction of cyclobutyl and cyclopentyl groups to the aminoalkyl side chain was particularly effective, resulting in 50% effective concentrations (EC50) in the range of 0.01-0.1 µM. nih.gov
Prodrug strategies have also been employed to enhance the antiviral activity of pyrimidine nucleoside analogues. For instance, cycloSaligenyl (cycloSal) monophosphate derivatives of brivudin (BVDU), a well-known antiviral agent, have been synthesized and tested against orthopoxviruses like vaccinia and cowpox virus. nih.gov This approach creates neutral, membrane-permeable prodrugs that can act as potent and selective inhibitors of orthopoxvirus replication. nih.gov Similarly, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR), another pyrimidine nucleoside, has demonstrated high selectivity and potent activity against various strains of herpes simplex virus type 1 (HSV-1) and pseudorabies virus (PRV), with 50% plaque formation reduction at concentrations as low as 0.02-0.22 µM. nih.gov The broader class of pyrimidine derivatives has been explored in numerous patents for activity against a range of viruses, including hepatitis B and C (HBV, HCV) and human immunodeficiency virus (HIV). nih.gov
Interactive Table: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target Virus(es) | Reported Activity/Potency | Reference(s) |
| Pyrimido[4,5-d]pyrimidines (e.g., 7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E) | Exhibited remarkable efficacy against HCoV-229E. | mdpi.com |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza Virus (Type A and B) | EC50 values of 0.01-0.1 µM. | nih.gov |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) | Herpes Simplex Virus 1 (HSV-1), Pseudorabies Virus (PRV) | ID50 values of 0.06-0.22 µM for HSV-1 and 0.02-0.23 µM for PRV. | nih.gov |
| cycloSal-Brivudin (BVDU) Monophosphates | Vaccinia Virus, Cowpox Virus | Act as potent and selective inhibitors of orthopoxvirus replication. | nih.gov |
| Substituted Pyrimidine Glycosides | Hepatitis B Virus (HBV) | Showed moderate viral replication inhibition. | researchgate.net |
| Molnupiravir | SARS-CoV-2 | Blocks viral transmission by inducing defective RNA copies. | mdpi.com |
Research into Anticancer Activity
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous anticancer agents that function as tyrosine kinase inhibitors or apoptosis inducers. nih.govalliedacademies.org Derivatives stemming from the this compound template are part of this extensive research, which aims to develop novel chemotherapeutics with enhanced potency and selectivity against various cancer cell lines.
One study on pyrimido[4,5-d]pyrimidines, which also explored antiviral agents, identified derivatives with significant anti-proliferative activity. mdpi.com Compounds 7d and 7h from this series demonstrated efficacy against several hematological cancer types. mdpi.com In a different study, a series of pyrimidine derivatives incorporating aryl urea (B33335) moieties was synthesized and evaluated. nih.gov Among them, compound 4b showed the highest cytotoxic activity against the SW480 colon cancer cell line, with an IC50 value of 11.08 µM. nih.gov Mechanistic investigations revealed that compound 4b induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2, while also arresting the cell cycle in the G2/M phase. nih.gov
Further research into fused pyrimidine systems has yielded potent anticancer agents. A series of novel thieno[2,3-d]pyrimidine (B153573) derivatives was evaluated against the human breast cancer cell line (MCF-7). alliedacademies.org Several of these compounds, notably 9, 12, 13, and 14, exhibited greater anti-breast cancer activity (IC50 values of 22.12–29.22 µM) than the reference drug Doxorubicin (IC50 value 30.40 µM). alliedacademies.org Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been a focus of anticancer research. nih.gov Compounds 6b, 6e, and 8d from this class were identified as highly active against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines. nih.gov Further studies showed that compounds 6b and 8d induced apoptosis and acted as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov
The versatility of the pyrimidine scaffold is also demonstrated in more complex structures. Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and tested against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines. researchgate.net Compound 16, featuring a sulfonyl spacer, was exceptionally potent, with IC50 values ranging from 0.31 to 5.62 µM, and was found to induce early apoptosis in MCF-7 cells. researchgate.net
Interactive Table: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference(s) |
| Pyrimido[4,5-d]pyrimidines (7d, 7h) | Hematological Cancers | Effective against several cell lines. | Anti-proliferative | mdpi.com |
| Pyrimidine-Aryl Urea (4b) | Colon (SW480) | 11.08 µM | G2/M cell cycle arrest, Apoptosis induction (Bax/Bcl-2 modulation) | nih.gov |
| Thieno[2,3-d]pyrimidines (9, 12, 13, 14) | Breast (MCF-7) | 22.12 - 29.22 µM | Cytotoxic | alliedacademies.org |
| Pyrido[2,3-d]pyrimidines (6b, 6e, 8d) | Breast (MCF-7), Prostate (PC-3), Lung (A-549) | Potent activity compared to doxorubicin. | Apoptosis induction, CDK4/6 inhibition | nih.gov |
| Pyrido[2,3-d]pyrimidine (2d) | Lung (A549) | Strong cytotoxicity at 50 µM. | Cytotoxic | mdpi.com |
| Spiro[chroman-2,4'-piperidin]-4-one (16) | Breast (MCF-7), Ovarian (A2780), Colorectal (HT-29) | 0.31 - 5.62 µM | Apoptosis induction, Sub-G1 and G2-M phase arrest | researchgate.net |
Applications and Future Directions in 4 Bromo 2 Cyclopropoxypyrimidine Research
4-Bromo-2-cyclopropoxypyrimidine as a Scaffold in Drug Discovery and Lead Optimization
The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in the realm of kinase inhibitors. The structure of this compound combines this established heterocyclic core with two key functional groups that are highly advantageous for drug discovery. The bromine atom at the C4 position provides a reactive site for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The cyclopropoxy group at the C2 position is a desirable feature for modulating a compound's properties; it can enhance metabolic stability and potency while providing a specific three-dimensional conformation that can be crucial for binding to a biological target. nih.gov
The this compound scaffold is a valuable building block for the synthesis of novel therapeutic agents, particularly inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is implicated in many diseases, making them important drug targets. nih.gov For instance, closely related scaffolds like 2,4-dichloro-5-cyclopropylpyrimidine (B1425983) are used as starting materials in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a key protein in immune signaling pathways, and its inhibition is a therapeutic strategy for inflammatory and autoimmune diseases. nih.govnih.gov
The synthetic utility of the bromo-substituent allows for the creation of diverse libraries of compounds. Through reactions such as Suzuki or Buchwald-Hartwig coupling, various aryl, heteroaryl, or amine groups can be attached at the C4 position, enabling the exploration of the chemical space around the core scaffold to optimize interactions with a target protein. This approach is fundamental to the development of inhibitors for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), where pyrimidine-based cores are prevalent. nih.govnih.gov
| Target Class | Specific Target Examples | Associated Disease Area | Reference |
|---|---|---|---|
| Janus Kinases (JAKs) | JAK1, JAK2, JAK3, TYK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Myelofibrosis | nih.govnih.govmdpi.com |
| Bruton's Tyrosine Kinase (BTK) | BTK | Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma | nih.govnih.gov |
| Interleukin-1 Receptor-Associated Kinase (IRAK) | IRAK4 | Inflammatory Diseases, Autoimmune Disorders, Cancer | nih.govnih.gov |
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments for binding to a biological target. nih.gov this compound is an excellent candidate for inclusion in a fragment library. Its molecular weight is low, and it possesses key features for molecular recognition, including hydrogen bond acceptors on the pyrimidine ring and a defined hydrophobic element in the cyclopropoxy group.
In an FBDD campaign, the initial binding of a fragment is often weak. The critical next step is to grow the fragment to increase its affinity and potency. The bromine atom on the this compound scaffold provides an ideal, chemically tractable vector for this elaboration. Using structure-based design, chemists can add substituents at this position to engage additional pockets of the protein's binding site, efficiently converting a low-affinity fragment hit into a high-potency lead compound. This strategy has been successfully used to develop inhibitors for bromodomains, another important class of therapeutic targets. nih.gov
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of lead optimization. nih.govestranky.sk The this compound scaffold offers multiple positions where bioisosteric modifications can be applied to fine-tune a molecule's properties for improved potency, selectivity, and pharmacokinetics.
The Cyclopropoxy Group: The cyclopropyl (B3062369) moiety is often used as a bioisostere for gem-dimethyl or isopropyl groups, a substitution that can increase metabolic stability and conformational rigidity, leading to higher potency. nih.govbeilstein-journals.orgresearchgate.net The ether linkage of the cyclopropoxy group could also be replaced, for instance with a direct carbon-carbon bond or an amino linkage, to alter binding and physicochemical properties.
The Bromo Group: The bromine atom can be replaced with other halogens like chlorine or fluorine to modulate the electronic nature of the pyrimidine ring and its interactions. Alternatively, non-halogen groups such as a cyano or methyl group can be used to probe steric and electronic requirements at that position.
The Pyrimidine Core: In a more advanced strategy known as scaffold hopping, the entire pyrimidine ring could be replaced by other nitrogen-containing heterocycles like a pyridine (B92270), pyrazole, or triazine. This can lead to novel chemical matter with potentially improved properties or a different intellectual property profile. nih.gov
| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement | Reference |
|---|---|---|---|---|
| Cyclopropoxy | C2 | Isopropoxy, Oxetanyl, Cyclobutyl | Modulate solubility, lipophilicity, and metabolic stability. | nih.govbeilstein-journals.org |
| Bromo | C4 | Chloro, Fluoro, Cyano, Methyl | Fine-tune electronic properties and synthetic reactivity. | nih.gov |
| Pyrimidine | Core Scaffold | Pyridine, Pyrazole, Pyrrolopyrimidine | Explore new chemical space, alter protein interactions, new IP. | nih.gov |
Many potent drug candidates, particularly kinase inhibitors, face development challenges due to poor physicochemical properties like low aqueous solubility, which can limit oral absorption. nih.gov A prodrug strategy involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug in the body. nih.gov
While this compound itself is a building block, therapeutic agents derived from it could be amenable to a prodrug approach. For example, if a synthetic modification introduces a hydroxyl or amine group onto the molecule, this group can be functionalized to create a more soluble prodrug. A common and effective strategy is the addition of a phosphate (B84403) group, creating a phosphate ester prodrug. This highly polar group dramatically increases aqueous solubility. Once absorbed, the phosphate group is cleaved by endogenous enzymes like alkaline phosphatases, releasing the active drug at its site of action. This approach has been successfully used to improve the oral bioavailability of a JAK inhibitor candidate that otherwise had poor absorption. nih.gov
Potential in Chemical Biology Applications
Beyond its role as a scaffold for therapeutics, this compound has potential as a foundational structure for creating chemical biology tools. These tools are essential for studying biological processes and validating new drug targets. The reactivity of the bromine atom is key to this potential. nih.gov
The bromo- group can serve as a chemical handle for attaching various functional moieties via coupling reactions. For instance, attaching a fluorescent dye would create a chemical probe that could be used in cellular imaging to visualize the localization of a target protein. Alternatively, attaching a biotin (B1667282) tag would enable affinity-based purification of the target protein from cell lysates, helping to identify its binding partners.
Furthermore, this scaffold could be used to design proteolysis-targeting chimeras (PROTACs). A PROTAC is a bifunctional molecule that links a target-binding molecule to a recruiter for an E3 ubiquitin ligase, leading to the degradation of the target protein. A derivative of this compound designed to bind a specific kinase could be linked to an E3 ligase ligand, providing a powerful chemical tool to study the effects of protein knockdown, a strategy being explored for targets like BTK. nih.gov
Challenges and Opportunities in this compound Research
The primary challenge in the research of this compound is the limited amount of publicly available data on its direct application in drug discovery programs. Much of its potential is inferred from studies on closely related analogues. Future research would benefit from more direct exploration of its synthetic utility and biological activity. Potential synthetic challenges could include controlling regioselectivity during reactions and managing the stability of the cyclopropoxy group under various reaction conditions.
Despite these challenges, the opportunities for this compound are significant. Its structure combines several desirable features for modern drug discovery. The pyrimidine core is a well-validated scaffold for high-value targets like kinases. The bromine atom provides a reliable handle for synthetic diversification and for creating chemical biology tools. The cyclopropoxy group offers a means to fine-tune pharmacokinetic properties and potency. The convergence of these attributes makes this compound a highly attractive and versatile building block for medicinal chemists aiming to develop novel inhibitors for targets in oncology and immunology. The exploration of this scaffold in the context of IRAK, JAK, and BTK inhibitor programs represents a particularly promising avenue for future research. nih.govnih.govnih.gov
Patent Landscape Analysis and Intellectual Property Considerations in the Field
A direct patent search for "this compound" does not yield a significant number of specific results, suggesting that the compound is most likely captured within the broader claims of patents for the final drug products it helps to create. The intellectual property landscape for such a building block is therefore intrinsically linked to the patents of the active pharmaceutical ingredients (APIs) synthesized from it.
The primary value and, consequently, the patent protection of a compound like this compound lie in its utility as a key intermediate in the synthesis of more complex, biologically active molecules. Pharmaceutical companies typically seek patent protection for the final drug molecule, its method of use, and often, the synthetic route used for its preparation. If a synthetic step involving this compound is novel, non-obvious, and essential to the creation of a patented drug, it would be covered under the process claims of that patent.
The pyrimidine core is a well-established scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. ed.ac.ukresearchgate.netrsc.org Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. researchgate.net As a result, a vast number of patents have been filed for compounds containing the pyrimidine or related heterocyclic systems. For instance, pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the adenine (B156593) ring of ATP, have been the focus of intense research and patenting activity, leading to approved drugs like the BTK inhibitor ibrutinib. ed.ac.ukresearchgate.netrsc.org
The intellectual property strategy for a company utilizing this compound would likely involve:
Composition of Matter Patents: Protecting the final drug molecule that incorporates the 2-cyclopropoxypyrimidine moiety.
Process Patents: Claiming the novel synthetic steps that use this compound as a starting material or intermediate.
Use Patents: Covering the therapeutic applications of the final drug product.
The presence of the bromine atom at the 4-position is particularly significant for intellectual property, as it serves as a versatile chemical handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling. thieme-connect.com This allows for the introduction of a wide variety of substituents, leading to a large chemical space that can be explored and patented.
Emerging Trends and Future Research Perspectives
The future of this compound in research is intrinsically tied to broader trends in drug discovery, particularly the continued interest in kinase inhibitors and the increasing appreciation for the role of small, rigid structural motifs in modulating the properties of drug candidates.
Focus on Kinase Inhibitors:
The development of kinase inhibitors remains a highly active area of research. ed.ac.ukresearchgate.netrsc.org Pyrimidine derivatives are considered privileged scaffolds for this purpose due to their ability to mimic the hydrogen bonding interactions of adenine with the hinge region of the kinase domain. ed.ac.uknih.gov Future research will likely focus on developing next-generation kinase inhibitors with improved selectivity and the ability to overcome drug resistance. The this compound scaffold could be instrumental in this endeavor. The cyclopropoxy group can provide a unique vector for exploring the ATP binding site, while the bromo-substituent allows for the systematic exploration of chemical space to optimize potency and selectivity.
The Rise of the Cyclopropyl Group in Medicinal Chemistry:
The cyclopropyl group has gained significant attention in recent years as a valuable addition to drug molecules. nih.govresearchgate.netiris-biotech.de Its rigid, three-dimensional structure can confer a number of desirable properties, including:
Enhanced Metabolic Stability: The replacement of more metabolically labile groups, such as isopropyl or ethyl, with a cyclopropyl group can reduce susceptibility to enzymatic degradation. iris-biotech.de
Improved Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can lead to more favorable binding interactions with the target protein. iris-biotech.de
Favorable Physicochemical Properties: The cyclopropyl group can influence lipophilicity and other properties that affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.goviris-biotech.de
Recent advancements in synthetic methodologies are making it easier and safer to incorporate cyclopropane (B1198618) rings into complex molecules, which is likely to further boost their use in drug discovery. epfl.chpsu.edu
Fragment-Based Drug Discovery (FBDD):
The principles of FBDD, which involve screening small, low-complexity molecules (fragments) and then growing or linking them to create more potent leads, are well-suited for utilizing building blocks like this compound. acs.org The 2-cyclopropoxypyrimidine core could serve as a starting fragment that binds to a target protein, with the bromine atom providing a convenient point for elaboration and optimization of the initial hit. acs.org
Future Research Directions:
Future research involving this compound and related compounds is likely to explore:
Novel Kinase Inhibitor Scaffolds: The synthesis of libraries of compounds based on this scaffold to screen against a wide range of kinases implicated in various diseases.
Exploration of New Therapeutic Areas: While oncology is a major focus, pyrimidine derivatives have shown potential in other areas, including infectious diseases and inflammatory conditions. nih.govnih.gov
Development of Covalent Inhibitors: The reactivity of the pyrimidine ring could be exploited to design covalent inhibitors that form a permanent bond with their target, potentially leading to increased potency and duration of action.
Q & A
Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
